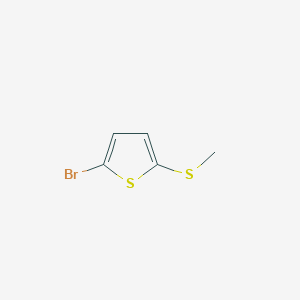

2-Bromo-5-(methylthio)thiophene

Übersicht

Beschreibung

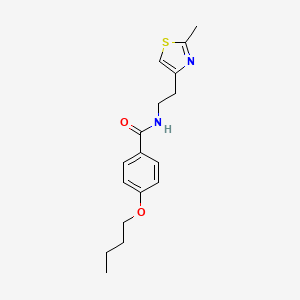

2-Bromo-5-(methylthio)thiophene is a chemical compound with the CAS Number: 86369-96-2 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . It is used as a precursor for drugs and optical materials . It is also a nontransferable ligand for cuprates and a heterocyclic building block for cross-coupling reactions and C-H arylations .

Synthesis Analysis

The synthesis of trisubstituted thiophenes involves a halogen dance reaction at 2-Bromo-5-methylthiophene . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular weight of this compound is 209.13 . The InChI code is 1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 and the InChI key is MGVNQIPBQAYMFD-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a useful precursor for drugs and optical materials. It is a nontransferable ligand for cuprates, a heterocyclic building block for cross-coupling reactions, and C-H arylations . It is also a unique oxidant for benzylic dehydrogenation of heteroarenes .Physical And Chemical Properties Analysis

The boiling point of this compound is 65°C (15mmHg) and its density is 1.552 g/mL at 25°C . It is soluble in most organic solvents, such as CH2Cl2, EtOAc, THF, Et2O, acetone, MeOH, MeCN, PhMe, and hexanes .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

2-Bromo-5-(methylthio)thiophene is used in various syntheses and reactions. For instance, it can be prepared through reactions involving thienyllithium derivatives and dimethyl disulfide, followed by bromination with N-bromosuccinimide. This process is useful for creating brominated (methylthio)thiophenes, which are important intermediates in organic synthesis (Gronowitz et al., 1993).

Photostabilizers for PVC

In the field of materials science, derivatives of this compound have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC). These materials show significant reduction in the level of photodegradation of PVC films, indicating their potential as additives for enhancing the durability of PVC products exposed to UV radiation (Balakit et al., 2015).

Vibrational Spectra and DFT Simulations

The compound's vibrational spectra and theoretical vibrational frequencies have been studied, providing insights into its molecular structure and properties. This research is vital in the field of spectroscopy and computational chemistry (Balakit et al., 2017).

Synthesis of Functional Materials

This compound is also involved in the synthesis of various functional materials, such as photoresponsive dyes and polymers. Its derivatives play a role in autopolymerization reactions, contributing to the development of novel polymer materials with specific properties (Nishimura et al., 2020).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been evaluated for their antitubulin activity. This research highlights the potential medicinal applications of these compounds, particularly in the development of new therapeutic agents (Tréguier et al., 2014).

Electronic Structure Analysis

The electronic structure of this compound derivatives has been studied using photoelectron spectroscopy. This research aids in understanding the molecular properties and reactivity of these compounds (Tong et al., 2010).

Wirkmechanismus

Target of Action

2-Bromo-5-(methylthio)thiophene is a thiophene derivative, which is a class of compounds known for their aromaticity Thiophene derivatives are generally known to undergo electrophilic substitution reactions more readily than benzene, primarily at the 2-position . This suggests that the compound could potentially target any biological molecule that can undergo such reactions.

Mode of Action

It’s known that thiophenes, similar to benzene, undergo electrophilic substitution reactions . The hydrogen at the 2-position of thiophene is particularly susceptible to being replaced by other groups, including metals . This suggests that this compound could interact with its targets through similar mechanisms.

Biochemical Pathways

A related thiophene derivative has been proposed to regulate apoptosis signaling pathways via changes in caspase3, bcl-2, and bax expressions related to the glutathione (gsh) pool and glutathione s-transferase (gst) activities . This suggests that this compound might have similar effects on these or related pathways.

Result of Action

A related thiophene derivative has been shown to generate selective cytotoxicity on certain cell lines, suggesting potential anticancer activity . It also has antibacterial activity against S. aureus . These findings suggest that this compound might have similar effects.

Action Environment

The compound is known to be stable under normal storage conditions (2-8°c)

Safety and Hazards

The safety information for 2-Bromo-5-(methylthio)thiophene includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to the eyes, respiratory system, and skin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-5-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVNQIPBQAYMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)

![4-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3290225.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B3290245.png)

![N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B3290254.png)

![3,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290255.png)

![2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B3290262.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3290268.png)

![Bis({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3290297.png)

![5-{[(2,6-Dichloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3290305.png)